4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide
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Overview
Description
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with nitro and thiophene groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with thiophene derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such compounds usually involves scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Dorzolamide: A thiophene-based carbonic anhydrase inhibitor used in glaucoma treatment.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
What sets 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide apart is its combination of a nitro group and two thiophene rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S3/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFJHAEWBMIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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